2-chloro-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
Overview
Description
2-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a chemical compound with the molecular formula C21H22ClNO3 and a molecular weight of 371.857 g/mol . This compound is known for its unique structure, which includes a spirocyclic system and a benzophenone moiety.
Scientific Research Applications
2-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone has several scientific research applications:
Environmental Science:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: Its spirocyclic system can be utilized in the synthesis of novel materials with unique properties.
Preparation Methods
The synthesis of 2-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone typically involves the reaction of 2-chlorobenzoyl chloride with 1,4-dioxa-8-azaspiro[4.5]decane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The benzophenone moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to form alcohols or other reduced products.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 2-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone depends on its specific application. In environmental applications, the compound’s polymer derivatives interact with azo dyes through adsorption and chemical reactions, leading to the removal of these dyes from water. In medicinal chemistry, the compound’s spirocyclic system and benzophenone moiety may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 2-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone include:
1,4-Dioxa-8-azaspiro[4.5]decane: This compound shares the spirocyclic system but lacks the benzophenone moiety.
2-Chlorobenzophenone: This compound contains the benzophenone moiety but lacks the spirocyclic system.
The uniqueness of 2-Chloro-3’-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone lies in its combination of a spirocyclic system and a benzophenone moiety, which imparts distinct chemical and physical properties, making it suitable for diverse applications.
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3/c22-19-7-2-1-6-18(19)20(24)17-5-3-4-16(14-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHARJOLKOHRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC=CC=C4Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643322 | |
Record name | (2-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-99-4 | |
Record name | (2-Chlorophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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